molecular formula C14H12OS B156413 1-[4-(Phenylthio)phenyl]ethan-1-one CAS No. 10169-55-8

1-[4-(Phenylthio)phenyl]ethan-1-one

Cat. No. B156413
CAS RN: 10169-55-8
M. Wt: 228.31 g/mol
InChI Key: XUDYHODVSUXRPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including etherification, esterification, nucleophilic substitution, and Friedel-Crafts acylation reactions. For instance, the synthesis of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one was achieved through a series of such reactions, starting from phenol and resulting in high yields of the target compound . Similarly, the synthesis of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2-ylthio)ethanol involved the formation of four diastereoisomers, showcasing the complexity of reactions involving phenylthio groups .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(Phenylthio)phenyl]ethan-1-one has been characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. For example, the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was characterized and its crystal structure was determined, revealing the presence of weak C-H···π interactions among neighboring molecules . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule and the types of intermolecular interactions that can occur in the solid state.

Chemical Reactions Analysis

The reactivity of compounds with ethanone structures can vary depending on the substituents attached to the phenyl rings. For example, 4-phenylbut-3-yne-2-one reacts with α,ω-diamino-ethane and -propane to form condensation or conjugate addition products under different reaction conditions . This indicates that the ethanone moiety can participate in various chemical reactions, which could be influenced by the presence of a phenylthio substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often inferred from spectroscopic data and computational studies. For instance, the HOMO-LUMO analysis can provide information on the charge transfer within a molecule, as seen in the study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, where the carbonyl group was identified as the most reactive part due to its electronegativity . Additionally, molecular docking studies can predict the potential biological activity of a compound, as demonstrated by the inhibitory activity against specific proteins .

Scientific Research Applications

Catalysis and Organic Synthesis

1-[4-(Phenylthio)phenyl]ethan-1-one and its derivatives have been explored in various catalytic processes. For instance, complexes containing bis(chalcogenoethers) like 1,2-bis(phenylthio)ethane have been utilized in catalytic Oppenauer-Type oxidation and transfer hydrogenation of ketones (Prakash et al., 2014). Another study demonstrated the use of half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands, which include phenylthio derivatives, in catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2013).

Synthetic Applications in Organic Chemistry

The compound has been involved in the synthesis of various organic molecules. A study highlighted the rhodium-catalyzed phenylthiolation reaction of heteroaromatic compounds using α-(phenylthio)isobutyrophenone, indicating its use in synthesizing phenylthio derivatives (Arisawa et al., 2011). Additionally, the reactions of 1,3-bis(phenylthio)propanes were explored for producing cyclopropyl phenyl sulfides, showcasing another synthetic application (Tanaka et al., 1982).

Materials Science and Corrosion Inhibition

In materials science, imidazole-based molecules, including derivatives of 1-[4-(Phenylthio)phenyl]ethan-1-one, have been studied for their potential in corrosion inhibition of carbon steel in acidic media (Costa et al., 2021). This suggests a potential application in protecting metal surfaces against corrosion.

properties

IUPAC Name

1-(4-phenylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDYHODVSUXRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144121
Record name 1-(4-(Phenylthio)phenyl)ethan-1-one
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Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Phenylthio)phenyl]ethan-1-one

CAS RN

10169-55-8
Record name 1-[4-(Phenylthio)phenyl]ethanone
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Record name 1-(4-(Phenylthio)phenyl)ethan-1-one
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Record name 10169-55-8
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Record name 1-(4-(Phenylthio)phenyl)ethan-1-one
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Record name 1-[4-(phenylthio)phenyl]ethan-1-one
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Record name 1-(4-(PHENYLTHIO)PHENYL)ETHAN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Li, Y Ding - Mini-Reviews in Organic Chemistry, 2017 - ingentaconnect.com
Organic thioether compounds had found extensive applications in the field of medicine, biology, agriculture, optical material and so on. The protocols synthesizing thioethers have …
Number of citations: 25 www.ingentaconnect.com
H Cao, X Liu, F Bie, Y Shi, Y Han, P Yan… - The Journal of …, 2021 - ACS Publications
Decarbonylative synthesis of thioethers from thioesters proceeds in the presence of a catalytic amount of [Rh(cod)Cl] 2 (2 mol %). The protocol represents the first Rh-catalyzed …
Number of citations: 16 pubs.acs.org
Q Liu, H Cao, W Xu, J Li, Q Zhou, W Tao, H Zhu… - Cell Reports Physical …, 2021 - cell.com
Polymeric carbon nitrides (PCNs) have emerged as promising heterogeneous photocatalysts for organic transformations as they are metal-free, inexpensive, and possess tunable …
Number of citations: 15 www.cell.com

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